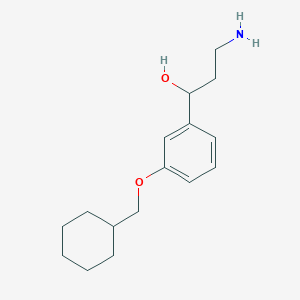

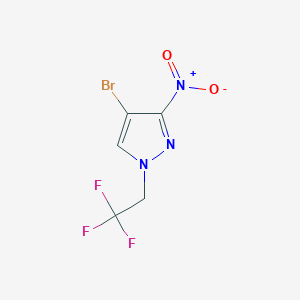

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone

説明

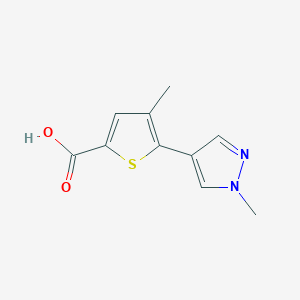

The compound "3'-Bromo-3-(2,6-dimethylphenyl)propiophenone" is a brominated organic molecule that is structurally related to various bromophenols and brominated aromatic compounds. While the specific compound is not directly studied in the provided papers, related brominated compounds have been synthesized and characterized, and their properties and reactions have been explored. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve electrophilic substitution reactions, as seen in the bromination of different dimethylphenols . The conditions under which these reactions occur can lead to various brominated products, indicating that the synthesis of "3'-Bromo-3-(2,6-dimethylphenyl)propiophenone" would likely involve careful control of reaction conditions to achieve the desired substitution pattern. Additionally, phase transfer catalysis has been used to polymerize brominated phenols, which suggests that similar strategies could be applied to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been characterized using techniques such as spectroscopy and X-ray diffraction . These methods provide detailed information about the intermolecular contacts and the optimized geometry of the molecules. For "3'-Bromo-3-(2,6-dimethylphenyl)propiophenone," similar analytical techniques would be essential to confirm its structure and to understand the spatial arrangement of its atoms.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including further electrophilic substitution and polymerization . The presence of a bromine atom can also influence the reactivity of the compound, making it susceptible to nucleophilic attack or facilitating the formation of radicals. The specific reactivity of "3'-Bromo-3-(2,6-dimethylphenyl)propiophenone" would depend on the electronic effects of the bromine atom and the dimethylphenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as solubility, melting point, and reactivity, are influenced by the presence of bromine atoms and the overall molecular structure . Bromophenols, for example, have been shown to possess significant radical-scavenging activity, indicating that "3'-Bromo-3-(2,6-dimethylphenyl)propiophenone" might also exhibit antioxidant properties . The compound's physical properties would be important for its handling and potential applications.

科学的研究の応用

Environmental Implications and Degradation

Environmental Impact of Brominated Phenols 2,4,6-Tribromophenol, a structurally similar brominated phenol, is extensively produced and has a significant environmental footprint. It's an intermediate in the synthesis of brominated flame retardants and also degrades from such substances. It's used as a pesticide and naturally occurs in some aquatic organisms. Its ubiquity in the environment raises concerns, especially since its toxicokinetics and toxicodynamics are not fully understood. There's a need to understand its environmental behavior, especially considering newer flame retardants that degrade into 2,4,6-tribromophenol, potentially impacting aquatic environments, house dust, and foodstuff, making it a persistent environmental concern (Koch & Sures, 2018).

Degradation and Transformation of Brominated Compounds Tetrabromobisphenol A (TBBPA) and its derivatives undergo various transformation/degradation processes, with more than 100 degradation products identified, primarily less brominated compounds. The degradation of TBBPA mainly involves debromination and β-scission. However, in certain environmental media and biological tissues, brominated metabolites and derivatives like glucoside and sulfate are significant. This comprehensive review of the last 20 years of literature enhances understanding of the environmental behavior and ecological and health risks of TBBPA-associated brominated flame retardants (Liu et al., 2018).

Brominated Flame Retardants

Occurrence and Risks of Novel Brominated Flame Retardants The presence of 63 novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food, is critically reviewed. The study highlights the need for more research on their occurrence, environmental fate, and toxicity, with a call for improved analytical methods and further research on emission sources and potential leaching. Notably, high concentrations of certain NBFRs like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP), decabromodiphenyl ethane (DBDPE), and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) are reported, indicating significant concern and underscoring the need for ongoing monitoring and analysis (Zuiderveen et al., 2020).

Industrial Applications and Chemical Interactions

Regioselectivity in Bromination of Pyridines The study reevaluates the regioselectivity of bromination in unsymmetrical dimethylpyridines, using N-bromosuccinimide. It concludes that nitrogen in the ring has an inductive deactivating effect, with bromination occurring preferentially in the methyl group farthest from the nitrogen in the ring. This research provides insights into the chemical behavior of brominated compounds in industrial settings (Thapa et al., 2014).

Development of Fluorescent Chemosensors DFP (4-Methyl-2,6-diformylphenol) serves as a crucial platform for developing chemosensors detecting various analytes like metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are notable, emphasizing the potential for further modulation of its sensing capabilities and the development of more sophisticated chemosensors (Roy, 2021).

特性

IUPAC Name |

1-(3-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGRTVZQGVPIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644784 | |

| Record name | 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone | |

CAS RN |

898754-64-8 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)

![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)